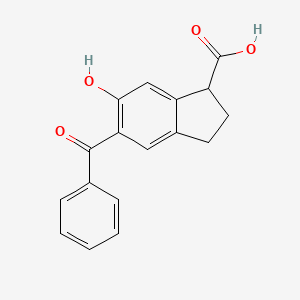![molecular formula C25H28FNOS B10780745 1-(4-Fluoro-benzyl)-4-[2-(phenyl-thiophen-2-yl-methoxy)-ethyl]-piperidine](/img/structure/B10780745.png)
1-(4-Fluoro-benzyl)-4-[2-(phenyl-thiophen-2-yl-methoxy)-ethyl]-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ICX5609017 is a novel chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields This compound is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ICX5609017 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the desired chemical transformations. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful formation of ICX5609017.
Industrial Production Methods: For large-scale production, industrial methods are employed to synthesize ICX5609017 efficiently. These methods often involve the use of continuous flow reactors, which allow for the precise control of reaction parameters and the efficient use of reagents. The industrial production process is designed to maximize yield and minimize waste, making it both cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: ICX5609017 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: The common reagents used in the reactions of ICX5609017 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired chemical transformations. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may be carried out using mild reducing agents under ambient conditions.
Major Products: The major products formed from the reactions of ICX5609017 depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of ICX5609017, while substitution reactions can result in the formation of various substituted compounds. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
ICX5609017 has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, ICX5609017 is studied for its potential as a biochemical probe and its interactions with biological macromolecules. In medicine, researchers are investigating its therapeutic potential, particularly in the treatment of certain diseases. Additionally, ICX5609017 has industrial applications, such as in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ICX5609017 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity This interaction can lead to various biochemical and physiological responses, depending on the specific target and the context in which ICX5609017 is used
Vergleich Mit ähnlichen Verbindungen
ICX5609017 is unique in its structure and properties, which distinguish it from other similar compounds. Some of the compounds that share structural similarities with ICX5609017 include similar compounds. ICX5609017 stands out due to its specific functional groups and reactivity, which enable it to participate in a broader range of chemical reactions and applications. This uniqueness makes ICX5609017 a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C25H28FNOS |
|---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-4-[2-[phenyl(thiophen-2-yl)methoxy]ethyl]piperidine |
InChI |
InChI=1S/C25H28FNOS/c26-23-10-8-21(9-11-23)19-27-15-12-20(13-16-27)14-17-28-25(24-7-4-18-29-24)22-5-2-1-3-6-22/h1-11,18,20,25H,12-17,19H2 |
InChI-Schlüssel |
JJWWNMORPVFEBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCOC(C2=CC=CC=C2)C3=CC=CS3)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780668.png)
![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10780682.png)
![(1S,3R,6R,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780697.png)

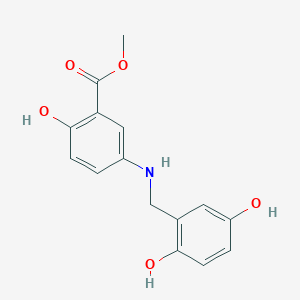
![4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid](/img/structure/B10780722.png)
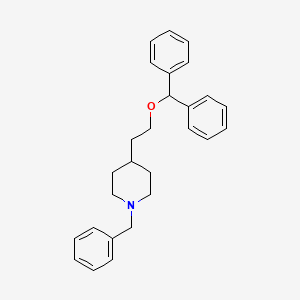

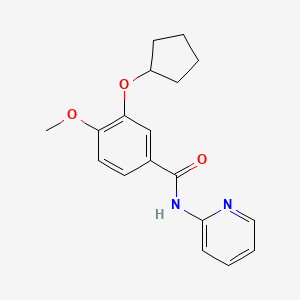
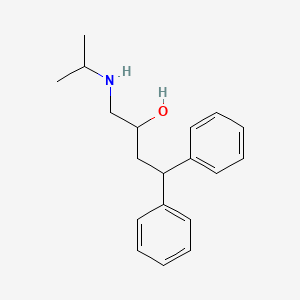

![3-{4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-cyclohexyl}-1H-indole](/img/structure/B10780768.png)

